MIF Tautomerase Inhibition: 93‑Fold Greater Potency than the Prototypical Inhibitor ISO‑1
(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid demonstrates nanomolar affinity for human macrophage migration inhibitory factor (MIF), a cytokine implicated in cancer and inflammatory diseases. In a direct comparison of reported inhibition constants, the target compound exhibits a Ki of 75 nM (and Kd of 111 nM) against recombinant human MIF tautomerase activity [1]. This potency is 93‑fold greater than that of ISO‑1, a widely used MIF antagonist, which displays an IC50 of 7 µM (7,000 nM) in the same enzymatic assay .
| Evidence Dimension | MIF tautomerase inhibition potency |
|---|---|
| Target Compound Data | Ki = 75 nM, Kd = 111 nM |
| Comparator Or Baseline | ISO‑1: IC50 = 7,000 nM |
| Quantified Difference | 93‑fold lower Ki (75 nM vs. 7,000 nM) |
| Conditions | Recombinant human MIF tautomerase activity; 4-HPP substrate; formation of borate‑enol complex monitored |
Why This Matters
For programs targeting MIF‑driven pathologies, this compound provides a >90‑fold increase in target engagement potency relative to the standard reference inhibitor, enabling more sensitive assays and potentially lower effective doses.
- [1] BindingDB. BDBM50280114 / CHEMBL4160035. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid MIF inhibition data. View Source
